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Compound of Interest

Compound Name: 3-(Ethoxymethyl)azetidine

CAS No.: 897086-97-4

Cat. No.: B1392431

Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for the novel

heterocyclic compound, 3-(Ethoxymethyl)azetidine. This document is intended for

researchers, scientists, and professionals in the field of drug development and medicinal

chemistry, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. The structural elucidation of such molecules is

paramount for the advancement of new therapeutic agents. Azetidine derivatives are of

significant interest in medicinal chemistry due to their unique structural features and biological

activities.[1][2][3]

Introduction to 3-(Ethoxymethyl)azetidine
3-(Ethoxymethyl)azetidine is a saturated four-membered heterocyclic amine bearing an

ethoxymethyl substituent at the 3-position. The azetidine ring system imparts a degree of

conformational rigidity, which can be advantageous in drug design for optimizing interactions

with biological targets. The ethoxymethyl group introduces a flexible, polar side chain that can

influence the compound's solubility, hydrogen bonding capacity, and overall pharmacokinetic
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profile. Accurate spectroscopic characterization is the cornerstone of confirming the molecular

structure and purity of this compound, ensuring reliable data in subsequent biological and

medicinal chemistry studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-(Ethoxymethyl)azetidine, both ¹H and ¹³C NMR provide critical information for

structural confirmation. The following data are predicted based on established principles of

NMR spectroscopy and analysis of related azetidine derivatives.[4][5]

¹H NMR Spectroscopy
The proton NMR spectrum of 3-(Ethoxymethyl)azetidine is expected to exhibit distinct signals

corresponding to the protons of the azetidine ring and the ethoxymethyl side chain. The

chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen

atoms.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Ethoxymethyl)azetidine in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-64 scans for adequate signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., TMS at 0 ppm).
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Table 1: Predicted ¹H NMR Data for 3-(Ethoxymethyl)azetidine

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.6-3.8 Triplet 2H
Azetidine CH₂

(positions 2 & 4)

~3.4-3.6 Quartet 2H -O-CH₂-CH₃

~3.3-3.5 Doublet 2H -CH₂-O-

~2.8-3.0 Multiplet 1H
Azetidine CH (position

3)

~2.0-2.2 Broad Singlet 1H NH

~1.1-1.3 Triplet 3H -CH₂-CH₃

Interpretation of ¹H NMR Spectrum:

The protons on the azetidine ring adjacent to the nitrogen (positions 2 and 4) are expected to

appear as a triplet in the downfield region (~3.6-3.8 ppm) due to deshielding by the nitrogen

atom and coupling with the proton at position 3. The methine proton at position 3 will likely be a

multiplet due to coupling with the adjacent ring protons and the side-chain methylene protons.

The ethoxy group protons will present as a characteristic quartet and triplet pattern. The NH

proton signal is expected to be a broad singlet, and its chemical shift can be variable

depending on the solvent and concentration.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each

unique carbon atom will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: As described for ¹H NMR.

Instrument: A 100 MHz or higher field NMR spectrometer.
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Parameters:

Pulse Program: Standard proton-decoupled experiment (zgpg30).

Number of Scans: 512-2048 scans.

Relaxation Delay: 2-5 seconds.

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16

ppm).

Table 2: Predicted ¹³C NMR Data for 3-(Ethoxymethyl)azetidine

Chemical Shift (δ, ppm) Assignment

~72-75 -CH₂-O-

~65-68 -O-CH₂-CH₃

~50-53 Azetidine CH₂ (positions 2 & 4)

~35-38 Azetidine CH (position 3)

~14-16 -CH₂-CH₃

Interpretation of ¹³C NMR Spectrum:

The carbon atoms directly attached to the electronegative oxygen and nitrogen atoms are

expected to be the most downfield. The methylene carbon of the ethoxymethyl side chain

directly bonded to the oxygen will appear around 72-75 ppm. The carbon atoms of the

azetidine ring will be in the mid-field region, with the carbons at positions 2 and 4 appearing

around 50-53 ppm. The methine carbon at position 3 will be further upfield. The methyl carbon

of the ethyl group will be the most upfield signal.

Caption: Molecular structure of 3-(Ethoxymethyl)azetidine.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates

(e.g., NaCl or KBr).

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean salt plates is recorded and subtracted from

the sample spectrum.

Table 3: Predicted IR Absorption Bands for 3-(Ethoxymethyl)azetidine

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3300-3500 Medium, Broad N-H stretch Secondary Amine

2850-3000 Strong C-H stretch Aliphatic

1100-1150 Strong C-O-C stretch Ether

1200-1250 Medium C-N stretch Amine

Interpretation of IR Spectrum:

The IR spectrum of 3-(Ethoxymethyl)azetidine is expected to show a characteristic broad

absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration

of the secondary amine in the azetidine ring. Strong C-H stretching vibrations from the aliphatic
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protons will be observed in the 2850-3000 cm⁻¹ region. A prominent, strong band in the 1100-

1150 cm⁻¹ region is indicative of the C-O-C stretching of the ether linkage. A medium intensity

band for the C-N stretching vibration is also expected around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Sample Introduction: Direct infusion or coupled with Gas Chromatography (GC) or Liquid

Chromatography (LC).

Data Acquisition: Full scan mode to detect all ions within a specified mass range.

Table 4: Predicted Key Mass Fragments for 3-(Ethoxymethyl)azetidine

m/z Proposed Fragment

115 [M]⁺ (Molecular Ion)

100 [M - CH₃]⁺

86 [M - C₂H₅]⁺

70 [M - OCH₂CH₃]⁺

59 [CH₂OCH₂CH₃]⁺

43 [C₃H₇]⁺

Interpretation of Mass Spectrum:

The molecular ion peak ([M]⁺) for 3-(Ethoxymethyl)azetidine is expected at an m/z of 115.

Common fragmentation pathways for azetidines involve ring opening and cleavage of
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substituents. For this molecule, fragmentation is likely to occur at the C-C bond of the ethoxy

group, leading to the loss of a methyl radical (m/z 100) or an ethyl radical (m/z 86). Cleavage of

the entire ethoxy group would result in a fragment at m/z 70. The ethoxymethyl side chain itself

could fragment to give a characteristic ion at m/z 59. Alpha-cleavage next to the nitrogen is

another common fragmentation pathway for cyclic amines.

[M]⁺
m/z = 115

[M - CH₃]⁺
m/z = 100

- •CH₃

[M - C₂H₅]⁺
m/z = 86- •C₂H₅

[M - OCH₂CH₃]⁺
m/z = 70

- •OCH₂CH₃

[CH₂OCH₂CH₃]⁺
m/z = 59

Side-chain cleavage

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion
The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H

NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the structural confirmation of

3-(Ethoxymethyl)azetidine. This information is critical for ensuring the identity and purity of

this compound in research and development settings, particularly in the pursuit of novel

therapeutics. The provided experimental protocols offer a standardized approach for obtaining

high-quality spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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